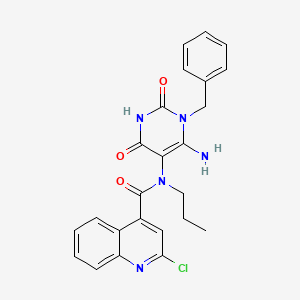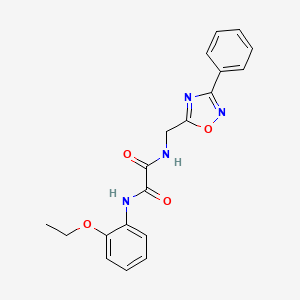
N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide” is a complex organic compound that contains a furan ring, a phenyl group, and an amide group. Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with one hydrogen atom attached to each carbon atom. The amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A mixture of Lewis acids (ZrCl 4 /ZnI 2) acts as a catalyst and the yields are between 75% and 89% .Molecular Structure Analysis
The molecular structure of “N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide” would be complex due to the presence of the furan ring, phenyl group, and amide group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .Chemical Reactions Analysis
Furans are known to undergo a variety of chemical reactions. They are important building blocks in organic chemistry . Various R&D studies reported all types of improvements in the manufacture of furan resulting from detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .Applications De Recherche Scientifique
Valorization of Sugars from Biomass
Research into the valorization of sugars from lignocellulosic biomass has highlighted the importance of furan derivatives such as 5-hydroxymethylfurfural (5-HMF) and furfural. These compounds are valuable as building blocks for producing chemicals and fuels, demonstrating the potential industrial and environmental applications of furan-related chemistry (Esteban, Vorholt, & Leitner, 2020).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives has been explored as a sustainable source for new generations of polymers, functional materials, and fuels. This highlights the role of furan compounds in advancing green chemistry and sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Bioactive Furan Substituted Nucleobases and Nucleosides
Furan-substituted nucleobases and nucleosides have been identified as important components in medicinal chemistry. They serve as key structural elements in the development of pharmaceuticals, showcasing the biological and therapeutic relevance of furan modifications in nucleic acid analogs (Ostrowski, 2022).
Furanoditerpenoids in Pharmacology
Furanoditerpenoids, a rare group of diterpenoids containing furan rings, have been studied for their pharmacological activities. These compounds, found in a limited number of plant families, possess anti-cancer, anti-inflammatory, and antimicrobial properties, indicating the therapeutic potential of naturally occurring furan derivatives (Bao, Zhang, Ye, & Lin, 2017).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research into semisynthetic resorbable materials has included the esterification of hyaluronan, producing derivatives with varied biological properties. This work suggests potential clinical applications of furan derivatives in developing new materials for medical use (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
Orientations Futures
Mécanisme D'action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The production of chemicals from biomass, including furan derivatives, offers both economic and ecological benefits .
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(17-11-9-15-10-12-19-13-15)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYLZJUAELERJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2355313.png)
![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)
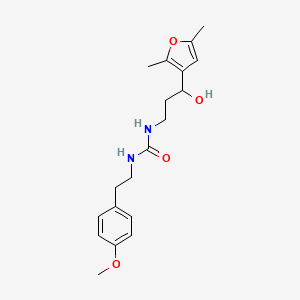
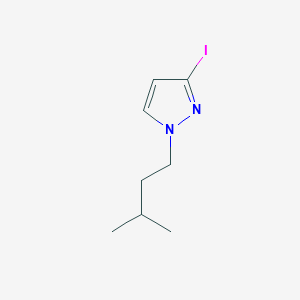

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate](/img/structure/B2355318.png)
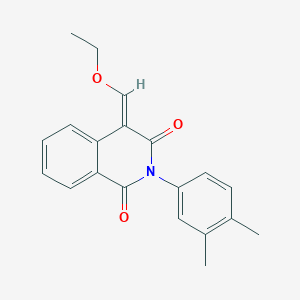
![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)
![3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2355321.png)
![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)
![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)

